2-Methyl-5-(trifluoromethoxy)benzonitrile
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Overview
Description
2-Methyl-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzonitrile core, which imparts unique chemical properties to the compound.
Preparation Methods
One common method includes the reaction of 2-methyl-5-hydroxybenzonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the trifluoromethoxy group.
Chemical Reactions Analysis
2-Methyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like palladium catalysts.
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)benzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for pharmaceutical research.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors .
Comparison with Similar Compounds
2-Methyl-5-(trifluoromethoxy)benzonitrile can be compared with other trifluoromethoxy-substituted benzonitriles, such as:
4-(Trifluoromethyl)benzonitrile: Similar in structure but with the trifluoromethyl group at the para position.
2-Fluoro-5-(trifluoromethoxy)benzonitrile: Contains a fluorine atom in addition to the trifluoromethoxy group.
The unique positioning of the trifluoromethoxy group in this compound imparts distinct reactivity and physical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVKYRYUNZHYII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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